molecular formula C5H8O2 B15290388 Tetrahydro-4-pyrone-d8

Tetrahydro-4-pyrone-d8

Cat. No.: B15290388
M. Wt: 108.16 g/mol
InChI Key: JMJRYTGVHCAYCT-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-4-pyrone-d8, also known as deuterated tetrahydro-4H-pyran-4-one, is a deuterium-labeled analog of tetrahydro-4H-pyran-4-one. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C5D8O2, and it is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-4-pyrone-d8 typically involves the deuteration of tetrahydro-4H-pyran-4-one. One common method includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. For instance, the starting material, tetrahydro-4H-pyran-4-one, can be subjected to deuterium exchange reactions using deuterium oxide (D2O) and a suitable catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to ensure efficient deuterium incorporation. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-4-pyrone-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated lactones, alcohols, and substituted tetrahydro-4-pyrone derivatives .

Scientific Research Applications

Tetrahydro-4-pyrone-d8 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of tetrahydro-4-pyrone-d8 involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which imparts distinct physical and chemical properties. This isotopic substitution enhances the compound’s stability and alters its reaction kinetics, making it valuable for various research applications .

Properties

Molecular Formula

C5H8O2

Molecular Weight

108.16 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriooxan-4-one

InChI

InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2/i1D2,2D2,3D2,4D2

InChI Key

JMJRYTGVHCAYCT-SVYQBANQSA-N

Isomeric SMILES

[2H]C1(C(=O)C(C(OC1([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1COCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.